N-(2-(1H-indol-3-yl)ethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
This compound features a hybrid structure combining a 1H-indol-3-yl moiety linked via an ethyl chain to an acetamide group, which is further connected to a 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine core. The indole group is a well-characterized pharmacophore in medicinal chemistry, often associated with serotonin receptor modulation or kinase inhibition .
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C21H24N4O2/c26-20(22-11-10-16-13-23-19-9-5-4-7-17(16)19)14-25-21(27)12-15-6-2-1-3-8-18(15)24-25/h4-5,7,9,12-13,23H,1-3,6,8,10-11,14H2,(H,22,26) |
InChI Key |
WPCCMQVUTGNUBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 500.55 g/mol. The structure includes an indole moiety and a cycloheptapyridazine ring, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of indole and pyridazine compounds exhibit significant cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U937 | 0.90 | Apoptosis via DNA interaction |
| MCF-7 | 12.4 | Inhibition of topoisomerase II |
| H460 | 2.8 | Induction of autophagy |
These findings suggest that the compound may function through multiple pathways to exert its anticancer effects .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promising results as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in tumor cell growth and survival by regulating gene expression.
Case Studies
- Study on Indole Derivatives : A comprehensive evaluation highlighted that indole-based compounds can exhibit selective cytotoxicity against cancer cells while sparing normal cells. The study utilized various derivatives to assess their biological activity and identified specific structural features responsible for enhanced activity .
- Pyridazine Compounds : Another research focused on pyridazine derivatives indicated their effectiveness in inhibiting cancer cell growth through apoptosis induction mechanisms. The study emphasized the importance of structural modifications on biological efficacy .
Scientific Research Applications
Structural Characteristics
The compound features an indole moiety linked to a cycloheptapyridazine derivative through an ethyl chain and an acetamide functional group. This intricate structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacology and medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 336.4 g/mol .
Preliminary studies suggest that N-(2-(1H-indol-3-yl)ethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide exhibits significant biological activity. The indole structure is known for its role in various biological processes and can interact with neurotransmitter receptors and enzymes .
Potential Therapeutic Applications
- Neurological Disorders : The compound may serve as a lead for developing new treatments targeting neurological pathways due to its interaction with neurotransmitter receptors.
- Cancer Research : Its unique structure could provide insights into novel therapeutic agents for cancer treatment by targeting specific pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : Some studies have suggested that indole derivatives possess antimicrobial activities; thus, this compound may also be evaluated for its effectiveness against various pathogens .
Case Studies and Research Findings
Several research studies have investigated the applications of compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-y)acetamide:
These studies highlight the compound's potential as a versatile scaffold for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Acetamide Derivatives
The target compound shares a scaffold with analogs bearing different heterocyclic substitutions. Key comparisons include:
Pharmacological and Physicochemical Considerations
- Indole vs. Benzimidazole/Benzothiazole : The indole group in the target compound may favor interactions with tryptophan-binding pockets (e.g., serotonin receptors), whereas benzimidazole/benzothiazole analogs (e.g., ) could target ATP-binding sites in kinases due to their planar, electron-deficient rings.
- In contrast, rigid analogs (e.g., pyrimido[4,5-d]pyrimidinone in ) may prioritize potency over bioavailability.
- Trifluoromethyl/Trifluoromethoxy Groups : These substituents (seen in ) enhance lipophilicity and metabolic stability but may reduce aqueous solubility compared to the indole’s polar NH group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
